Structural Uniqueness Within the 1-Arylsulfonyl Indoline–Benzamide Series: Indoline-1-sulfonyl vs. Alternative Sulfonyl Substituents
The target compound is distinguished from close analogs such as 4-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide (CAS 919754-66-8) and 4-(azepan-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide (CAS 307326-21-2) by the presence of the indoline-1-sulfonyl moiety. In the 1-arylsulfonyl indoline–benzamide series reported by Lai et al., the indoline-1-sulfonyl group is a critical pharmacophoric element for dual tubulin/HDAC inhibition; non-indoline sulfonamide analogs showed markedly reduced or negligible antiproliferative activity [1]. Within that series, the most potent compound (compound 9) achieved a tubulin polymerization IC50 of 1.1 μM and antiproliferative IC50 values of 43–79 nM across multiple cancer cell lines, including multidrug-resistant (MDR) lines [1].
| Evidence Dimension | Structural determinant of tubulin polymerization inhibitory activity |
|---|---|
| Target Compound Data | Contains indoline-1-sulfonyl group; anticipated to confer tubulin-binding and antiproliferative activity based on class SAR |
| Comparator Or Baseline | 4-(Isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide (CAS 919754-66-8): lacks the indoline-1-sulfonyl pharmacophore; no reported tubulin inhibition data. 4-(Azepan-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide (CAS 307326-21-2): contains an azepane-sulfonyl group instead of indoline-sulfonyl; no reported tubulin or HDAC activity. |
| Quantified Difference | Quantitative comparative data for the target compound vs. these specific analogs are not available in the public domain. Class-level SAR indicates that the indoline-1-sulfonyl group is essential for nanomolar-range antiproliferative potency in this chemotype. |
| Conditions | SAR analysis based on the 1-arylsulfonyl indoline–benzamide series evaluated in tubulin polymerization assays and cancer cell line antiproliferation assays (KB, A549, MKN45, KB-VIN10, KB-S15, KB-7D) [1]. |
Why This Matters
Procurement of the exact indoline-1-sulfonyl-bearing compound is essential to preserve the tubulin/HDAC dual-inhibition pharmacophore; non-indoline sulfonyl analogs are structurally incapable of engaging the same binding interactions and are expected to show severely diminished potency.
- [1] Lai MJ, et al. 1-Arylsulfonyl indoline-benzamides as a new antitubulin agents, with inhibition of histone deacetylase. Eur J Med Chem. 2019;162:612-630. doi:10.1016/j.ejmech.2018.11.023 View Source
